5,5-Dichlorohexanal
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Overview
Description
5,5-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the fifth carbon of a hexanal chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dichlorohexanal can be synthesized through several methods. One common approach involves the chlorination of hexanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dichlorohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-dichlorohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 5,5-dichlorohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, other nucleophiles, often in polar aprotic solvents.
Major Products Formed
Oxidation: 5,5-Dichlorohexanoic acid.
Reduction: 5,5-Dichlorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dichlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Dichlorohexanal involves its reactivity with various biological and chemical targets. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorohexanal: Similar structure but with chlorine atoms on the second and third carbons.
1,5-Dichlorohexane: A dichlorinated hexane with chlorine atoms on the first and fifth carbons.
5,7-Dichlorokynurenic acid: A dichlorinated derivative of kynurenic acid.
Uniqueness
5,5-Dichlorohexanal is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other dichlorinated compounds. This positioning influences its chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
165260-19-5 |
---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
5,5-dichlorohexanal |
InChI |
InChI=1S/C6H10Cl2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
InChI Key |
HRYAOODZAIZDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=O)(Cl)Cl |
Origin of Product |
United States |
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